Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine
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Overview
Description
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine is an organic compound that belongs to the class of amines. It is characterized by a tert-butyl group attached to a butenyl chain, which is further connected to a methoxypyridinyl moiety.
Preparation Methods
The synthesis of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves several steps. One common synthetic route includes the reaction of tert-butylamine with a suitable precursor of the methoxypyridinyl butenyl chain. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of the double bond in the butenyl chain.
Substitution: Nucleophilic substitution reactions can occur at the methoxypyridinyl moiety, where nucleophiles such as halides or amines replace the methoxy group. Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). .
Scientific Research Applications
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine can be compared with similar compounds such as:
Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate: This compound has a similar methoxypyridinyl moiety but differs in the presence of a bromine atom and a carbamate group.
Tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate: This compound has a hydroxy group instead of the butenyl chain.
Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring and a boronate ester group.
Properties
IUPAC Name |
(E)-N-tert-butyl-4-(5-methoxypyridin-3-yl)but-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-14(2,3)16-8-6-5-7-12-9-13(17-4)11-15-10-12/h5,7,9-11,16H,6,8H2,1-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQBTDGYSKZANN-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCC=CC1=CC(=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC/C=C/C1=CC(=CN=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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